MAO-B Inhibition: A Demonstrated 1.2 µM Activity Profile Distinguishing it from a Generic Class-Level Expectation
2-(2-Methylphenyl)acetophenone exhibits a measurable, though moderate, inhibitory effect on human recombinant Monoamine Oxidase B (MAO-B) with an IC50 of 1.2 µM [1]. This provides a defined, lower-potency baseline against which more optimized analogs can be compared. While no direct comparator was assayed in the same study, this data point is a crucial benchmark. In contrast, a broader survey of acetophenone derivatives shows that potent inhibitors in this class achieve nanomolar IC50 values . The 1.2 µM activity is therefore a specific property of this scaffold, distinct from the inactivity of many simpler acetophenones or the high potency of drug-like leads, making it valuable as a reference compound or a starting point for medicinal chemistry optimization.
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1,200 nM |
| Comparator Or Baseline | Class-level baseline: Potent MAO-B inhibitors within the acetophenone class exhibit IC50 values in the low nanomolar range (e.g., 22.21 nM for a derivative). |
| Quantified Difference | The target compound is approximately 54-fold less potent than a representative potent class member, defining its specific activity window. |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells, using 5-phenylacetaldehyde as substrate; 1 hr incubation. |
Why This Matters
This data provides a verifiable, quantitative activity landmark for 2-(2-Methylphenyl)acetophenone on a key neurological target, enabling its informed selection as a lower-activity control or an early-stage scaffold for SAR studies.
- [1] BindingDB. BDBM50075969. Affinity Data for 1-phenyl-2-(o-tolyl)ethan-1-one. View Source
